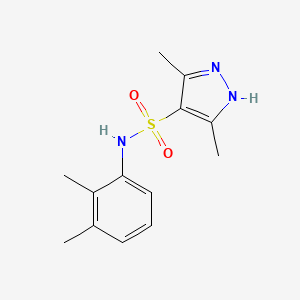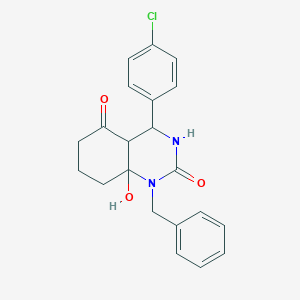![molecular formula C19H23N5O4 B7543695 2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid](/img/structure/B7543695.png)
2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MABA and has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
MABA has been studied extensively for its potential use in scientific research. It has been shown to have a variety of applications, including as a tool for studying the interaction between proteins and DNA. MABA has also been used to study the mechanism of action of certain enzymes, as well as to investigate the role of certain proteins in disease states.
Mécanisme D'action
The mechanism of action of MABA is not fully understood, but it is thought to involve the inhibition of certain enzymes. Specifically, MABA has been shown to inhibit the activity of DNA polymerases, which are essential for DNA replication. This inhibition may lead to the prevention of cell division and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
MABA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis in cancer cells. MABA has also been shown to inhibit the activity of certain enzymes involved in DNA replication, which may have implications for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MABA in lab experiments is its specificity for certain enzymes. MABA has been shown to selectively inhibit the activity of DNA polymerases, which makes it a useful tool for studying the mechanism of action of these enzymes. However, one limitation of using MABA in lab experiments is its complex synthesis process, which may limit its availability and use in certain settings.
Orientations Futures
There are many potential future directions for the study of MABA. One area of research is the development of more efficient synthesis methods for MABA, which would make it more widely available for use in scientific research. Another area of research is the investigation of the potential use of MABA in the treatment of cancer and other diseases. Additionally, the mechanism of action of MABA is not fully understood, so further research is needed to elucidate the precise way in which it interacts with enzymes and other proteins.
Méthodes De Synthèse
The synthesis of MABA involves the reaction of 2-aminobenzoic acid with 4-pyrimidin-2-yl-1,4-diazepane-1-carboxylic acid, followed by the addition of methoxyacetic anhydride. The resulting compound is then purified using column chromatography. The synthesis of MABA is a complex process that requires specialized equipment and expertise.
Propriétés
IUPAC Name |
2-[(2-methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-28-13-17(25)22-16-5-4-14(12-15(16)18(26)27)23-8-3-9-24(11-10-23)19-20-6-2-7-21-19/h2,4-7,12H,3,8-11,13H2,1H3,(H,22,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINIWXWLKDHNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=C(C=C1)N2CCCN(CC2)C3=NC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(4-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7543618.png)


![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B7543644.png)





![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7543690.png)
![N,N-dimethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7543702.png)